CTX-0294885 hydrochloride

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

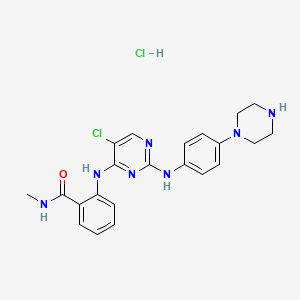

C22H25Cl2N7O |

|---|---|

分子量 |

474.4 g/mol |

IUPAC 名称 |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H |

InChI 键 |

YAPUQOBTRMFPST-UHFFFAOYSA-N |

规范 SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl |

产品来源 |

United States |

Foundational & Exploratory

Unveiling the Action of CTX-0294885 Hydrochloride: A Technical Guide to a Broad-Spectrum Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the compound's inhibitory activity, its application in kinome profiling, and the experimental protocols for its use.

Core Mechanism of Action

This compound is a novel bisanilino pyrimidine that functions as a broad-spectrum inhibitor of protein kinases.[1][2][3][4] Its primary mechanism of action is the competitive binding to the ATP-binding pocket of a wide array of kinases, thereby preventing the phosphorylation of their respective substrates and inhibiting their downstream signaling functions.[5] This characteristic makes it a powerful tool for chemical proteomics and the global analysis of kinase signaling networks, also known as kinome profiling.[6][7]

The hydrochloride salt form of CTX-0294885 enhances its solubility and stability for experimental use. The core inhibitory activity resides in the CTX-0294885 molecule itself.

Quantitative Inhibitory Activity

CTX-0294885 has demonstrated potent inhibitory activity against a diverse range of kinases. The half-maximal inhibitory concentration (IC₅₀) values for several key kinases have been determined, highlighting its broad-spectrum nature.

| Target Kinase | IC₅₀ (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora kinase A | 18 |

| JAK3 | 28 |

| Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[1] |

Application in Kinome Profiling

A significant application of CTX-0294885 is as an affinity reagent for the enrichment and identification of kinases from complex biological samples using mass spectrometry.[7] When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can capture a large portion of the expressed kinome from cell or tissue lysates.[1][7]

In a notable study using the MDA-MB-231 human breast cancer cell line, CTX-0294885 was able to capture 235 distinct protein kinases, including all members of the AKT family.[1][6][7] This comprehensive capture capability underscores its utility in identifying novel kinase targets and understanding the reprogramming of kinase signaling in disease states.

Impact on Key Signaling Pathways

Given its broad-spectrum activity, CTX-0294885 can impinge on multiple critical signaling pathways simultaneously. This makes it a valuable tool for dissecting complex signaling networks. The primary utility of CTX-0294885 is not as a specific pathway inhibitor, but as a tool to identify and quantify the kinases that constitute these pathways in a particular biological context.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[8] Several kinases within this pathway and its upstream activators are potential targets of CTX-0294885. By inhibiting kinases that directly or indirectly regulate this pathway, CTX-0294885 can be used to probe its activation state. For instance, its ability to capture all members of the AKT family is particularly noteworthy.[6]

JAK/STAT Pathway

The JAK/STAT pathway is crucial for cytokine signaling and immune responses.[9][10][11] CTX-0294885 has demonstrated direct inhibitory activity against key components of this pathway, namely JAK2 and JAK3.[1] This allows for its use in studying the role of these kinases in various inflammatory and neoplastic diseases.

MAPK Pathway

The MAPK pathway regulates a wide range of cellular processes, including proliferation, differentiation, and stress responses.[7][12][13] Upstream activators of this pathway, such as receptor tyrosine kinases and Src family kinases, are inhibited by CTX-0294885.[1] This enables the use of the compound to investigate the complex regulation of MAPK signaling.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the general steps for determining the IC₅₀ of CTX-0294885 against a specific kinase.

-

Reaction Setup: Prepare a 15 µL assay reaction in a 384-well plate containing assay buffer (10 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% (v/v) Tween-20, 50 µM Na₃VO₄, 0.01% (w/v) albumin, 1 mM DTT), a biotinylated peptide substrate (111 nM), and ATP at a concentration equal to the Kₘ of the kinase.[3]

-

Compound Addition: Add this compound from an 11-point dilution series in DMSO. Include positive (no inhibitor) and negative (no enzyme) controls with the same volume of DMSO.[3]

-

Enzyme Addition: Add the target kinase at a predetermined concentration (typically 0.2-8 nM).[3]

-

Incubation: Incubate the reaction for 90 minutes at 30°C.[3]

-

Reaction Termination: Stop the reaction by adding 5 µL of Stop buffer (10 mM HEPES pH 7.4, 25 mM NaCl, 100 mM EDTA, 0.01% (v/v) Tween-20) containing streptavidin-coated donor and anti-phosphotyrosine acceptor beads.[3]

-

Detection: Measure the signal (e.g., fluorescence or luminescence) to determine the extent of peptide phosphorylation.

-

Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Affinity Purification of Kinases for Mass Spectrometry

This protocol provides a general workflow for using CTX-0294885-coupled beads to enrich kinases from cell lysates.

-

Cell Lysis: Lyse cells in a suitable buffer containing protease and phosphatase inhibitors to generate a whole-cell lysate.

-

Lysate Preparation: Quantify the protein concentration of the lysate. For each affinity purification, use a standardized amount of total protein (e.g., 1-5 mg).

-

Bead Incubation: Incubate the cell lysate with CTX-0294885-coupled Sepharose beads. The incubation is typically performed overnight at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured kinases from the beads using a buffer containing a high concentration of a denaturant (e.g., SDS).

-

Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis. This typically involves reduction, alkylation, and tryptic digestion to generate peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Conclusion

This compound is a valuable research tool for the study of kinome signaling. Its broad-spectrum inhibitory profile, coupled with its utility as an affinity reagent, provides a powerful platform for identifying kinase targets, elucidating the architecture of signaling pathways, and investigating the mechanisms of drug action and resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers leveraging this potent kinase inhibitor in their studies.

References

- 1. CTX-0294885 - LKT Labs [lktlabs.com]

- 2. mdpi.com [mdpi.com]

- 3. apexbt.com [apexbt.com]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MAP Kinase Signaling at the Crossroads of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: CTX-0294885 Hydrochloride and its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum, ATP-competitive kinase inhibitor. It belongs to the bisanilino pyrimidine class of compounds and has emerged as a powerful tool for chemical proteomics and the comprehensive analysis of cellular kinomes. This technical guide provides a detailed overview of the target kinases of CTX-0294885, presenting quantitative data, experimental methodologies, and visual representations of relevant signaling pathways and workflows. The information herein is designed to support researchers and drug development professionals in leveraging this compound for kinome profiling and therapeutic discovery.

Target Kinase Profile of this compound

CTX-0294885 has been demonstrated to inhibit a wide array of protein kinases, cutting across various kinase families. Its broad-spectrum nature makes it an effective reagent for enriching and identifying a significant portion of the expressed kinome in a given cell type.

Quantitative Inhibition Data

Initial in vitro screening of CTX-0294885 has provided specific IC50 values for a panel of key kinases, highlighting its potent activity against several important therapeutic targets.[1]

| Target Kinase | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| VEGFR3 | 3 |

| JAK2 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

Comprehensive Kinome Profiling

A landmark study by Zhang et al. (2013) utilized CTX-0294885 as an affinity reagent for mass spectrometry-based kinome profiling in the MDA-MB-231 human breast cancer cell line.[2][3] This comprehensive analysis led to the identification of 235 protein kinases that bind to CTX-0294885.[2][3] Notably, this included all members of the AKT family, which had not been previously captured by other broad-spectrum kinase inhibitors.[2][3] The full list of these 235 kinases is available in the supplementary data of the aforementioned publication, accessible through the ProteomeXchange Consortium with the dataset identifier PXD000239.[2]

Key Signaling Pathways Targeted by CTX-0294885

The kinases potently inhibited by CTX-0294885 are integral components of critical cellular signaling pathways implicated in cancer, inflammation, and other diseases. The broad-spectrum nature of this inhibitor allows for the simultaneous interrogation of multiple signaling cascades.

Below is a diagram illustrating a simplified overview of some of the key signaling pathways affected by CTX-0294885, based on its known high-affinity targets.

References

CTX-0294885 Hydrochloride: A Technical Guide for Kinome Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor, identified as a novel bisanilino pyrimidine.[1][2] It serves as a powerful analytical reagent for the comprehensive analysis of kinome signaling networks.[3][4][5] This technical guide provides an in-depth overview of this compound, including its mechanism of action, applications in kinome profiling, and detailed experimental methodologies. The information presented is intended to support researchers in utilizing this tool for the investigation of complex signaling pathways implicated in various diseases, such as cancer, inflammation, and diabetes.[3][4][6]

Introduction

The study of the kinome, the complete set of protein kinases in an organism, is crucial for understanding cellular signaling and identifying therapeutic targets. Broad-spectrum kinase inhibitors are invaluable tools for enriching and identifying large portions of the expressed kinome through mass spectrometry-based proteomics. This compound has emerged as a significant reagent in this field due to its extensive coverage of the kinome.[2]

Mechanism of Action

This compound functions as a broad-spectrum kinase inhibitor.[5] Its chemical structure, a bisanilino pyrimidine, allows it to bind to the ATP-binding site of a wide range of kinases, thereby inhibiting their activity. This property has been leveraged to develop it into a Sepharose-supported kinase capture reagent, enabling the affinity purification of kinases from cell lysates.[1][2]

Quantitative Data

Kinase Inhibition Profile

An initial in vitro screen demonstrated the potent inhibitory activity of CTX-0294885 against a variety of kinases. The half-maximal inhibitory concentrations (IC50) for several key kinases are summarized in the table below.

| Kinase | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGF Receptor 3 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

| Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases.[7] |

Kinome Capture Performance

CTX-0294885, when immobilized on Sepharose beads, serves as an effective affinity reagent for capturing a large number of kinases from complex biological samples.

| Cell Line | Number of Protein Kinases Captured | Key Captured Kinase Families |

| MDA-MB-231 | 235 | All members of the AKT family |

| Table 2: Kinase capture efficiency of CTX-0294885-immobilized beads in a human breast cancer cell line.[2][4][6][7] |

When used in combination with a mixture of three other commonly used kinase inhibitors (Purvalanol B, SU6668, and VI16832), the number of identified kinases from MDA-MB-231 cells increased to 261, representing one of the largest kinome coverages from a single cell line reported to date.[2][8]

Experimental Protocols

The primary application of this compound is in mass spectrometry-based kinome profiling. The following is a generalized workflow for this application.

Preparation of CTX-0294885-Coupled Affinity Resin

CTX-0294885 is chemically coupled to a solid support, typically Sepharose beads, to create an affinity matrix for kinase enrichment. This process involves activating the Sepharose resin and then incubating it with CTX-0294885 to form a stable covalent bond.

Cell Lysis and Lysate Preparation

The target cells (e.g., MDA-MB-231) are cultured and then lysed to release the cellular proteins, including kinases. The lysis buffer should be optimized to maintain protein integrity and solubility.

Affinity Enrichment of Kinases

The cell lysate is incubated with the CTX-0294885-coupled Sepharose beads. The broad-spectrum inhibitory nature of CTX-0294885 allows it to bind to a wide array of kinases present in the lysate. Non-specifically bound proteins are removed through a series of wash steps.

Elution and Sample Preparation for Mass Spectrometry

The captured kinases are eluted from the affinity resin. The eluted proteins are then typically denatured, reduced, alkylated, and digested into peptides using an enzyme such as trypsin.

LC-MS/MS Analysis

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and the resulting data is used to identify the corresponding proteins (kinases).

Visualizations

Experimental Workflow for Kinome Profiling

Caption: Workflow for kinome profiling using this compound.

Conceptual Representation of Kinase Capture

Caption: Selective capture of kinases by CTX-0294885 from a complex protein mixture.

Conclusion

This compound is a valuable research tool for the comprehensive analysis of the kinome. Its broad-spectrum inhibitory activity and successful application in affinity purification coupled with mass spectrometry make it a powerful reagent for identifying and quantifying kinases in various biological systems. The methodologies and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of kinase signaling networks, potentially facilitating the development of novel therapeutic strategies.[2][5]

References

- 1. CTX-0294885 | TargetMol [targetmol.com]

- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CTX-0294885 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. This compound - Ace Therapeutics [acetherapeutics.com]

- 7. caymanchem.com [caymanchem.com]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

In-Depth Technical Guide to CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a novel, potent, bisanilino pyrimidine-based broad-spectrum kinase inhibitor. It has emerged as a powerful chemical tool for the comprehensive analysis of the human kinome. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound. A primary application of this molecule is its use as an affinity reagent for the enrichment and identification of protein kinases from complex biological samples, such as cell lysates, enabling large-scale kinome profiling by mass spectrometry. Detailed experimental protocols for its application in affinity purification and a summary of its known kinase targets are presented to facilitate its use in research and drug discovery.

Chemical Structure and Physicochemical Properties

CTX-0294885 is characterized by a bisanilino pyrimidine core structure. The hydrochloride salt enhances its solubility in aqueous solutions, making it suitable for various biochemical and cellular assays.

Chemical Structure:

-

Systematic Name: 2-((5-Chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide hydrochloride

-

Molecular Formula: C₂₂H₂₅Cl₂N₇O

-

Molecular Weight: 474.39 g/mol

-

CAS Number: 2319590-02-6 (hydrochloride); 1439934-41-4 (free base)

-

SMILES: Cl.CNC(=O)c1ccccc1Nc1ncc(Cl)c(Nc2ccc(cc2)N2CCNCC2)n1

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | Light yellow to yellow solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | ||

| H₂O | 55 mg/mL (115.94 mM) (with sonication) | [1] |

| DMSO | 9.17 mg/mL (19.33 mM) (with sonication) | [1] |

Biological Activity and Mechanism of Action

CTX-0294885 acts as a broad-spectrum ATP-competitive kinase inhibitor. Its design allows it to bind to the ATP-binding pocket of a wide range of protein kinases, thereby inhibiting their catalytic activity. This property makes it an excellent tool for affinity-based capture of kinases. When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can be used to selectively enrich kinases from cell lysates.[2] This enrichment enables the subsequent identification and quantification of a large portion of the expressed kinome using mass spectrometry.

A key study demonstrated that CTX-0294885-immobilized beads could capture 235 protein kinases from MDA-MB-231 human breast cancer cells, including all members of the AKT family.[3][4]

Inhibitory Activity (IC₅₀):

| Kinase Target | IC₅₀ (nM) | Reference |

| FLT3 | 1 | [1] |

| Src | 2 | [1] |

| JAK2 | 3 | [1] |

| VEGFR3 | 3 | [1] |

| FAK | 4 | [1] |

| Aurora kinase A | 18 | [1] |

| JAK3 | 28 | [1] |

Experimental Protocols

The primary application of CTX-0294885 is in kinome profiling through affinity purification coupled with mass spectrometry (AP-MS). The following is a detailed protocol adapted from the seminal work by Zhang et al., 2013 in the Journal of Proteome Research.

Preparation of CTX-0294885-Coupled Affinity Resin

CTX-0294885 can be covalently coupled to a solid support, such as NHS-activated Sepharose beads, through a suitable linker to create an affinity matrix. Commercially available pre-coupled beads are also an option.

Cell Culture and Lysis

-

Cell Culture: Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Lysis:

-

Wash confluent cell monolayers with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Affinity Purification of Kinases

-

Bead Equilibration: Wash the CTX-0294885-coupled Sepharose beads with lysis buffer.

-

Incubation: Incubate the clarified cell lysate with the equilibrated beads (e.g., 1 mg of protein lysate per 20 µL of bead slurry) for 1-2 hours at 4°C with gentle rotation.

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Perform additional washes with a high-salt buffer followed by a low-salt buffer to further reduce non-specific binding.

-

-

Elution: Elute the bound kinases from the beads using an appropriate elution buffer, such as a buffer containing a high concentration of a competing free kinase inhibitor or a low pH solution. A common method is to use an SDS-PAGE sample buffer and heat the beads to denature and elute the proteins.

Protein Digestion and Mass Spectrometry Analysis

-

In-gel or In-solution Digestion:

-

Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin.

-

Alternatively, perform in-solution digestion of the eluted proteins.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Use a high-resolution mass spectrometer (e.g., an Orbitrap) for optimal protein identification and quantification.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a human protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

-

Identify and quantify the enriched protein kinases.

-

Mandatory Visualizations

Kinome Profiling Workflow using CTX-0294885

Caption: Workflow for kinome profiling using CTX-0294885.

Signaling Pathway Analysis Logic

Caption: Logical flow for signaling pathway analysis.

Conclusion

This compound is a valuable research tool for the global analysis of protein kinase expression and activity. Its broad-spectrum inhibitory profile, coupled with its utility as an affinity probe, provides a powerful platform for kinome-wide studies. The methodologies outlined in this guide offer a framework for researchers to employ CTX-0294885 in their investigations of cellular signaling networks, with potential applications in disease biomarker discovery and the development of targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Pfh1 Is an Accessory Replicative Helicase that Interacts with the Replisome to Facilitate Fork Progression and Preserve Genome Integrity | PLOS Genetics [journals.plos.org]

- 3. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of CTX-0294885 Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a novel, potent, broad-spectrum kinase inhibitor belonging to the bisanilino pyrimidine class of compounds. It has emerged as a powerful chemical probe for the comprehensive analysis of cellular kinomes through mass spectrometry-based proteomics. This technical guide details the discovery, a representative synthetic route, and the application of this compound in kinome profiling. The methodologies for key experiments are provided to enable researchers to effectively utilize this tool in their studies of kinase signaling networks in various physiological and pathological contexts, including inflammation, diabetes, and cancer.

Discovery of CTX-0294885

The discovery of CTX-0294885 originated from a focused screening of a kinase inhibitor compound library. Bisanilino pyrimidines were identified as a promising scaffold due to their known interactions with the ATP-binding pocket of various kinases. Through a systematic evaluation of structure-activity relationships, CTX-0294885 was identified as a lead compound with potent inhibitory activity against a wide range of kinases.[1]

Initial screening revealed its ability to inhibit key kinases involved in cell signaling, proliferation, and angiogenesis.[2] Further characterization demonstrated its utility as an affinity reagent for capturing a significant portion of the cellular kinome, making it a valuable tool for chemical proteomics.[1]

Chemical Synthesis of this compound

While the specific, proprietary synthesis protocol for this compound is not publicly detailed, a representative synthesis of bisanilino pyrimidines can be conceptualized based on established organic chemistry principles. The core structure is typically assembled through sequential nucleophilic aromatic substitution (SNAr) reactions on a di- or tri-halogenated pyrimidine scaffold.

A plausible synthetic route for the free base, 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide, is outlined below. The final hydrochloride salt is then formed by treating the free base with hydrochloric acid.

References

A Comprehensive In Vitro Kinase Inhibitory Profile of CTX-0294885 Hydrochloride: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the in vitro kinase inhibitory activity of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor. The document details its inhibitory profile through comprehensive quantitative data, outlines the experimental methodologies for activity assessment, and visualizes key signaling pathways and workflows to support further research and drug development applications.

In Vitro Kinase Inhibitory Activity of CTX-0294885

CTX-0294885 has been characterized as a bisanilino pyrimidine exhibiting inhibitory activity against a wide range of protein kinases. Its potency has been quantified through in vitro kinase assays, revealing significant activity against numerous kinases implicated in oncogenesis and other disease states.

Quantitative Kinase Inhibition Data

The inhibitory activity of CTX-0294885 is presented as IC50 values, the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The compound was initially screened against a panel of kinases, demonstrating high potency for several key targets.

Table 1: Initial Kinase Inhibition Profile of CTX-0294885

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| JAK3 | 28 |

| Aurora Kinase A | 18 |

This initial screen highlights the potent activity of CTX-0294885 against key kinases involved in cell signaling and proliferation.

Further comprehensive profiling was conducted to elucidate the broader kinome selectivity of CTX-0294885. The following table summarizes the IC50 values for a selection of kinases from this broader screen.

Table 2: Extended Kinase Selectivity Profile of CTX-0294885

| Kinase Target | IC50 (nM) | Kinase Family |

| ALK | 3.4 | TK |

| AURA | 34 | AGC |

| AURB | 34 | AGC |

| CAMK2D | 69 | CAMK |

| FAK (PTK2) | 1.3 | TK |

| FLT4 (VEGFR3) | 12 | TK |

| LOK (STK10) | 25 | STE |

| LRRK2 | 4.8 | TKL |

| MST4 | 43 | STE |

| MUSK | 2.5 | TK |

| NTRK1 | 6.5 | TK |

| NTRK2 | 4.9 | TK |

| NTRK3 | 3.5 | TK |

| PTK6 | 6.5 | TK |

| RET | 8.8 | TK |

| ROS1 | 3.6 | TK |

| TNK2 | 11 | TK |

TK: Tyrosine Kinase; AGC: Protein Kinase A, G, and C families; CAMK: Calcium/calmodulin-dependent protein kinase; STE: Serine/Threonine Kinase family; TKL: Tyrosine kinase-like family.

Experimental Protocols

The following protocol describes a standard in vitro radiometric kinase assay used to determine the IC50 values of this compound.

In Vitro Radiometric Kinase Assay

Objective: To quantify the inhibitory potency of this compound against a panel of purified protein kinases.

Materials:

-

This compound

-

Purified, recombinant protein kinases

-

Specific peptide or protein substrates for each kinase

-

[γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

96-well or 384-well assay plates

-

Phosphocellulose filter plates or SDS-PAGE materials

-

Stop solution (e.g., 3% phosphoric acid or 2X Laemmli sample buffer)

-

Scintillation counter or phosphorimager

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination.

-

Reaction Mixture Preparation: For each kinase, prepare a reaction mixture containing the purified kinase and its specific substrate in the kinase reaction buffer.

-

Assay Plate Setup: Add the kinase/substrate mixture to the wells of the assay plate.

-

Inhibitor Addition: Add the serially diluted CTX-0294885 or DMSO (vehicle control) to the wells.

-

Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and radiolabeled [γ-³²P/³³P]ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.

-

Reaction Termination: Stop the reaction by adding the appropriate stop solution.

-

Separation of Phosphorylated Substrate:

-

Filter-based assay: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unreacted ATP is washed away.

-

Gel-based assay: Add Laemmli sample buffer to stop the reaction and resolve the proteins by SDS-PAGE.

-

-

Quantification:

-

Filter-based assay: Measure the radioactivity retained on the filters using a scintillation counter.

-

Gel-based assay: Expose the gel to a phosphorimager screen or autoradiography film to visualize and quantify the phosphorylated substrate band.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of CTX-0294885 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways targeted by CTX-0294885 and the general workflow of the in vitro kinase inhibition assay.

Caption: Inhibition of the FAK signaling pathway by CTX-0294885.

Caption: Inhibition of the ALK signaling pathway by CTX-0294885.

Caption: Workflow for in vitro radiometric kinase inhibition assay.

The Technical Guide to CTX-0294885 Hydrochloride for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of CTX-0294885 hydrochloride, a potent, broad-spectrum kinase inhibitor, and its application in mass spectrometry-based kinome profiling. CTX-0294885 serves as a powerful tool for the comprehensive analysis of kinase signaling networks, which are often implicated in diseases such as cancer, inflammation, and diabetes.[1][2]

Introduction to this compound

CTX-0294885 is a novel bisanilino pyrimidine that demonstrates inhibitory activity against a wide range of kinases.[2][3][4] Its broad-spectrum nature makes it an effective affinity reagent for enriching a large portion of the expressed kinome from cell lysates.[2] When immobilized on a solid support, such as Sepharose beads, CTX-0294885 can be used to capture and identify hundreds of protein kinases from a single sample, facilitating a global view of the cellular kinome.[5]

A key advantage of CTX-0294885 is its ability to capture kinases that are often missed by other broad-spectrum inhibitors, most notably all members of the AKT family.[1][2][6] This makes it a valuable addition to the chemical proteomics toolbox for studying kinase-driven signaling pathways.

Quantitative Kinase Inhibition Profile

CTX-0294885 has been characterized by its inhibitory activity against various kinases. The following table summarizes the IC50 values for a selection of kinases from an initial in vitro screen.

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora kinase A | 18 |

| JAK3 | 28 |

| [Source: Cayman Chemical][6] |

In large-scale kinome profiling experiments using MDA-MB-231 breast cancer cells, CTX-0294885-based affinity purification led to the identification of 235 protein kinases.[2][6][7] Combining CTX-0294885 with a cocktail of other kinase inhibitors (Purvalanol B, SU6668, and VI16832) further expanded the coverage to 261 kinases, representing one of the most comprehensive single-cell line kinome coverages reported.[2][8]

Experimental Protocols

The following sections detail the methodologies for utilizing CTX-0294885 in kinome profiling experiments, based on established protocols.

Preparation of CTX-0294885 Affinity Resin

CTX-0294885 is covalently coupled to a solid support, such as NHS-activated Sepharose beads, to create an affinity matrix for kinase enrichment.

Materials:

-

This compound

-

NHS-activated Sepharose beads

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 1 M ethanolamine or Tris-HCl, pH 8.0)

-

Wash buffer (e.g., PBS or Tris-buffered saline)

Protocol:

-

Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

-

Dissolve CTX-0294885 in the coupling buffer.

-

Immediately mix the dissolved CTX-0294885 with the washed beads and incubate for 2-4 hours at room temperature with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Block any remaining active groups on the beads by incubating with the blocking buffer for 2 hours at room temperature.

-

Wash the beads extensively with wash buffer to remove any non-covalently bound inhibitor.

-

The prepared affinity resin can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Kinase Enrichment from Cell Lysates

This protocol describes the affinity purification of kinases from cell lysates using the prepared CTX-0294885 resin.

Materials:

-

Cultured cells (e.g., MDA-MB-231)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

CTX-0294885 affinity resin

-

Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

Protocol:

-

Harvest cultured cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysate by centrifugation to remove cellular debris.

-

Incubate the clarified lysate with the CTX-0294885 affinity resin for 2-4 hours at 4°C with gentle rotation.

-

Pellet the resin by centrifugation and discard the supernatant.

-

Wash the resin multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound kinases from the resin using the elution buffer.

-

The eluted proteins are now ready for downstream analysis, such as mass spectrometry.

Mass Spectrometry-Based Kinome Profiling

The enriched kinase sample is processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

Protocol:

-

The eluted kinase sample is typically denatured, reduced, alkylated, and then digested with trypsin.

-

The resulting peptide mixture is desalted and separated by reverse-phase liquid chromatography.

-

The separated peptides are ionized and analyzed by a high-resolution mass spectrometer (e.g., an Orbitrap).

-

The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant) to identify the peptides and, consequently, the proteins.

-

The identified proteins are filtered and quantified to generate a comprehensive list of the kinases captured by CTX-0294885.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate key concepts and workflows related to the use of CTX-0294885 for kinome profiling.

Caption: CTX-0294885 inhibits key signaling pathways like PI3K/AKT/mTOR and JAK/STAT.

Caption: Experimental workflow for kinome profiling using CTX-0294885 affinity resin.

Conclusion

This compound is a valuable and potent tool for the comprehensive study of the kinome. Its broad-spectrum inhibitory activity and its ability to capture a wide range of kinases, including the entire AKT family, make it a superior reagent for affinity purification-mass spectrometry-based proteomics. The detailed protocols and understanding of its target profile provided in this guide will enable researchers to effectively utilize CTX-0294885 to unravel complex kinase signaling networks and accelerate drug discovery efforts.

References

- 1. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. omics.bjcancer.org [omics.bjcancer.org]

- 4. CTX0294885 | CAS:1439934-41-4 | Pan-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. selleckchem.com [selleckchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Item - Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling - figshare - Figshare [figshare.com]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

An In-depth Technical Guide to CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride (CAS Number: 1439934-41-4) is a novel, potent, and broad-spectrum kinase inhibitor.[1][2][3][4] Structurally identified as a bisanilino pyrimidine, this compound has emerged as a powerful chemical tool for the comprehensive analysis of cellular signaling networks.[3][4][5] Its primary application lies in the enrichment and identification of kinases from complex biological samples, a process central to kinome profiling. This enables researchers to gain a deeper understanding of the roles of kinases in various physiological and pathological states, including cancer, inflammation, and diabetes.[6][7] This technical guide provides a detailed overview of this compound, including its chemical properties, mechanism of action, experimental protocols for its application in kinome profiling, and its utility in dissecting complex signaling pathways.

Chemical and Physical Properties

This compound is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 1439934-41-4 (free base) | [2][8] |

| Molecular Formula | C₂₂H₂₅Cl₂N₇O | [9] |

| Molecular Weight | 474.39 g/mol | [9] |

| IUPAC Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide hydrochloride | [8] |

| Synonyms | 2-((5-chloro-2-((4-(piperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide hydrochloride | [2] |

| Solubility | Soluble in DMSO | [2][10] |

| Storage | Store at -20°C | [10] |

Mechanism of Action and Target Profile

CTX-0294885 functions as a broad-spectrum kinase inhibitor, demonstrating inhibitory activity against a wide array of kinases in vitro.[1][2][3] This characteristic makes it an ideal affinity reagent for capturing a significant portion of the cellular kinome.[5] When immobilized on a solid support, such as Sepharose beads, it can be used to selectively enrich kinases from cell lysates for subsequent identification and quantification by mass spectrometry.[3][5]

A key study demonstrated that CTX-0294885-conjugated beads could successfully capture 235 protein kinases from the MDA-MB-231 human breast cancer cell line.[2][5][6] Notably, this included all members of the AKT family, which had not been previously identified using other broad-spectrum kinase inhibitors.[2][5][6] The addition of CTX-0294885 to a cocktail of other kinase inhibitors further increased the number of identified kinases to 261, representing one of the most extensive kinome coverages from a single cell line reported to date.[5]

The inhibitory profile of CTX-0294885 has been characterized against a panel of kinases, with IC₅₀ values indicating potent activity against several key signaling kinases:

| Kinase Target | IC₅₀ (nM) | Reference |

| FLT3 | 1 | [8] |

| Src | 2 | [8] |

| JAK2 | 3 | [8] |

| VEGFR3 | 3 | [8] |

| FAK | 4 | [8] |

| Aurora kinase A | 18 | [8] |

| JAK3 | 28 | [8] |

Experimental Protocols

The primary application of this compound is in affinity purification-mass spectrometry (AP-MS) based kinome profiling. A generalized workflow for this process is outlined below.

Kinase Enrichment using CTX-0294885-conjugated Beads

This protocol describes the enrichment of kinases from a cell lysate using CTX-0294885 immobilized on a solid support.

Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

CTX-0294885-conjugated Sepharose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Cell Lysis: Harvest and lyse cells in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

-

Affinity Purification: Incubate the cell lysate with CTX-0294885-conjugated Sepharose beads to allow for the binding of kinases.

-

Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound kinases from the beads using an appropriate elution buffer.

-

Neutralization: Immediately neutralize the eluate with neutralization buffer.

-

Sample Preparation for Mass Spectrometry: Prepare the eluted kinase sample for mass spectrometry analysis. This typically involves in-solution or in-gel digestion with trypsin.

Phosphopeptide Enrichment (Optional)

To specifically analyze the phosphorylation status of the captured kinases, an additional phosphopeptide enrichment step can be performed following tryptic digestion.

Materials:

-

Titanium dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) resin

-

Loading buffer

-

Wash buffer

-

Elution buffer

Procedure:

-

Enrichment: Incubate the tryptic digest with TiO₂ or IMAC resin to capture phosphopeptides.

-

Washing: Wash the resin to remove non-phosphorylated peptides.

-

Elution: Elute the phosphopeptides.

-

Mass Spectrometry Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

Visualizing Experimental Workflows and Signaling Concepts

The following diagrams, generated using the DOT language, illustrate the experimental workflow for kinome profiling and the central role of kinases in cellular signaling.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. xcessbio.com [xcessbio.com]

- 3. CTX-0294885 | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CTX-0294885 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 8. caymanchem.com [caymanchem.com]

- 9. This compound (1439934-41-4 free base) | TargetMol [targetmol.com]

- 10. CTX-0294885 - LKT Labs [lktlabs.com]

broad-spectrum kinase inhibitor CTX-0294885

An In-depth Technical Guide to the Broad-Spectrum Kinase Inhibitor CTX-0294885

Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound identified as a potent, broad-spectrum inhibitor of protein kinases.[1][2][3] While possessing inhibitory activity against a wide array of kinases, its primary application to date has been as a powerful chemical tool for proteomics research.[4] Specifically, it has been developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based profiling of the kinome—the complete set of protein kinases in a cell.[1]

This inhibitor has demonstrated significant utility in capturing a broad and unique range of kinases from cell lysates, including comprehensive coverage of the AKT family, which had been underrepresented in previous kinome capture studies.[1][5] Its development has enhanced the ability of researchers to analyze kinome signaling networks, offering a more complete picture of kinase expression and activity. This capability is crucial for investigating the complex signaling pathways involved in diseases such as cancer, inflammation, and diabetes.[5]

This document provides a comprehensive technical overview of CTX-0294885, including its chemical properties, biochemical activity, and detailed protocols for its application in kinome profiling.

Chemical and Physical Properties

CTX-0294885 is characterized by a bisanilino pyrimidine core structure. Its key properties are summarized below.

| Property | Value | Reference |

| Chemical Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide | [6] |

| CAS Number | 1439934-41-4 | [5][6] |

| Molecular Formula | C₂₂H₂₄ClN₇O | [6] |

| Molecular Weight | 437.9 g/mol | [6] |

| Purity | ≥98% | [6] |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 0.1 mg/mL | [6] |

Biochemical Activity and Kinase Profiling Data

CTX-0294885 exhibits potent inhibitory activity against a diverse range of protein kinases. The IC₅₀ values from an initial in vitro screen highlight its broad-spectrum nature.

Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀)

| Kinase Target | IC₅₀ (nM) | Reference |

| FLT3 | 1 | [6] |

| Src | 2 | [6] |

| JAK2 | 3 | [6] |

| VEGF Receptor 3 | 3 | [6] |

| FAK | 4 | [6] |

| Aurora Kinase A | 18 | [6] |

| JAK3 | 28 | [6] |

Table 2: Kinome Capture Performance

As an affinity reagent, CTX-0294885 has proven highly effective in enriching kinases from complex biological samples for subsequent identification by mass spectrometry.

| Cell Line | Kinases Identified (CTX-0294885 alone) | Kinases Identified (CTX-0294885 + 3 other inhibitors*) | Reference |

| MDA-MB-231 | 235 | 261 | [1] |

*The three other inhibitors used in combination were Purvalanol B, SU6668, and VI16832.[7][8]

A key advantage of CTX-0294885 is its ability to capture all members of the AKT family (AKT1, AKT2, AKT3), a feat not achieved by previously utilized kinase capture reagents.[1]

Signaling Pathway Context

The kinases potently inhibited by CTX-0294885 are integral components of major signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. The diagram below illustrates the interconnected nature of these kinases in oncogenic signaling.

Caption: Key oncogenic pathways targeted by CTX-0294885.

Experimental Protocols

The primary use of CTX-0294885 is as an affinity purification reagent for kinome profiling. The general workflow involves immobilizing the inhibitor on a solid support, incubating it with cell lysate, and identifying the bound kinases via mass spectrometry.[1]

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically NHS-activated Sepharose beads, to create the affinity matrix.

-

Materials: NHS-activated Sepharose 4 Fast Flow resin, CTX-0294885, DMSO, coupling buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3), blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Protocol:

-

Wash the Sepharose resin with ice-cold 1 mM HCl.

-

Dissolve CTX-0294885 in DMSO and immediately add it to the resin slurry in coupling buffer.

-

Incubate the mixture for 4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Block any remaining active groups by incubating the beads with blocking buffer for 2 hours at room temperature.

-

Wash the beads extensively with alternating high pH (e.g., Tris-HCl) and low pH (e.g., acetate buffer) washes to remove non-covalently bound inhibitor.

-

Store the final bead slurry at 4°C in a buffer containing a preservative (e.g., sodium azide).

-

Cell Lysis and Lysate Preparation

This protocol is designed to solubilize cellular proteins, including kinases, while preserving their native conformation.

-

Materials: MDA-MB-231 cells (or other cell line of interest), lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

-

Protocol:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to remove insoluble debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Kinase Affinity Purification

-

Materials: Prepared CTX-0294885-Sepharose beads, clarified cell lysate.

-

Protocol:

-

Incubate a defined amount of cell lysate (e.g., 5-10 mg of total protein) with the CTX-0294885-bead slurry.

-

Allow binding to occur for 2-3 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and wash them multiple times with lysis buffer and then with a low-salt wash buffer to remove non-specific protein binders.

-

Elute the bound kinases from the beads. This can be done using a competitive inhibitor, a low pH buffer, or, most commonly for mass spectrometry, by direct on-bead digestion.

-

On-Bead Digestion and Mass Spectrometry

-

Materials: Washed beads with bound kinases, sequencing-grade trypsin, reduction/alkylation reagents (DTT, iodoacetamide), LC-MS/MS system.

-

Protocol:

-

Resuspend the washed beads in a digestion buffer (e.g., ammonium bicarbonate).

-

Reduce cysteine bonds with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

-

Collect the peptide-containing supernatant.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins (kinases) from the resulting spectra using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.

-

Caption: Experimental workflow for kinome profiling using CTX-0294885.

Conclusion

CTX-0294885 is a highly effective broad-spectrum kinase inhibitor that has been successfully operationalized as a chemical probe for exploring the human kinome.[1] Its unique capture profile, particularly with respect to the AKT family, makes it a valuable addition to the toolkit of chemical proteomics.[1][5] While its direct therapeutic potential has not been explored in clinical trials, its role in facilitating a deeper understanding of kinase signaling networks is significant.[1][9] The methodologies described herein provide a framework for researchers to leverage CTX-0294885 for comprehensive kinome analysis, which can aid in target identification and the development of novel therapeutic strategies.[1]

References

- 1. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. CTX-0294885 | TargetMol [targetmol.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

- 8. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 9. ⦠[incyteclinicaltrials.com]

Methodological & Application

Application Notes and Protocols for CTX-0294885 Hydrochloride

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor.[1][2][3] As a bisanilino pyrimidine, it has been shown to bind to and inhibit a wide range of protein kinases, making it a valuable tool for studying cellular signaling pathways.[3][4] It has demonstrated inhibitory activity against kinases from every major group, including the entire AKT family, which are central regulators of cell survival and proliferation.[1][2][4] Initial screenings have shown that CTX-0294885 potently inhibits FAK, FLT3, JAK2, JAK3, Src, Aurora kinase A, and VEGF receptor 3 (VEGFR3).[2]

These application notes provide detailed protocols for utilizing CTX-0294885 hydrochloride in common preclinical experimental settings to characterize its anti-proliferative and target engagement effects. The protocols cover in vitro kinase activity, cell-based proliferation, Western blot analysis of downstream signaling, and an in vivo xenograft model.

Data Presentation

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of CTX-0294885 against a panel of selected kinases. Data is representative of typical results obtained from in vitro kinase assays.

| Kinase Target | CTX-0294885 IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

Data is adapted from published literature for illustrative purposes.[2]

Cell-Based Anti-Proliferative Activity

The following table presents the half-maximal growth inhibition (GI50) values for CTX-0294885 in various cancer cell lines.

| Cell Line | Cancer Type | CTX-0294885 GI50 (µM) |

| MV-4-11 | Acute Myeloid Leukemia | 0.05 |

| HEL | Erythroleukemia | 0.12 |

| K562 | Chronic Myeloid Leukemia | 0.25 |

| MDA-MB-231 | Breast Cancer | 0.80 |

| HCT116 | Colon Carcinoma | 1.50 |

Data is hypothetical and for illustrative purposes.

Signaling Pathway and Workflow Diagrams

References

Application Note: CTX-0294885 Hydrochloride for Affinity Purification-based Kinome Profiling

Audience: Researchers, scientists, and drug development professionals.

Introduction

CTX-0294885 is a novel bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3] It has been developed into a Sepharose-supported affinity reagent for the large-scale analysis of protein kinases, a process known as kinome profiling.[2] This powerful tool allows for the enrichment and subsequent identification of a large number of kinases from complex biological samples, such as cell lysates.[2][4] Affinity purification using CTX-0294885-conjugated beads, followed by mass spectrometry, enables researchers to gain a comprehensive snapshot of the expressed and active kinome, which is crucial for understanding cellular signaling networks in both normal and diseased states. This approach is particularly valuable for identifying novel drug targets and for elucidating the mechanisms of action of kinase inhibitors.[2]

One of the key advantages of CTX-0294885 is its ability to capture a wide array of kinases, including those that may be missed by other broad-spectrum inhibitors.[2] For instance, in a large-scale kinome profiling experiment using MDA-MB-231 breast cancer cells, CTX-0294885 successfully captured 235 kinases, including all members of the AKT family.[2][4][5][6] This makes it a powerful reagent for in-depth studies of signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Data Presentation

The following table summarizes the key quantitative results from a study characterizing the use of CTX-0294885 for kinome profiling.

| Parameter | Result | Cell Line | Reference |

| Total Kinases Identified | 235 | MDA-MB-231 | [2][5][6] |

| Kinases Identified (Total Protein) | 185 | MDA-MB-231 | [4] |

| Kinases Identified (from TiO2 enrichment for phosphopeptides) | 179 | MDA-MB-231 | [4] |

| Combined Kinase Identifications (with 3 other inhibitors) | 261 | MDA-MB-231 | [2] |

Experimental Protocols

This section provides a detailed protocol for the affinity purification of kinases from cell lysates using CTX-0294885 hydrochloride conjugated to Sepharose beads.

Materials:

-

CTX-0294885-Sepharose beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Binding/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween 20)

-

Elution Buffer (e.g., 0.1 M glycine pH 2.5, or a buffer containing a high concentration of free CTX-0294885)

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

-

Microcentrifuge tubes

-

End-over-end rotator

-

Spectrophotometer for protein quantification

Protocol:

-

Preparation of Cell Lysate:

-

Culture cells (e.g., MDA-MB-231) to the desired confluency.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant (clarified lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).

-

-

Equilibration of Affinity Resin:

-

Resuspend the CTX-0294885-Sepharose beads by gentle inversion.

-

Transfer the desired amount of slurry to a microcentrifuge tube.

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute.

-

Discard the supernatant and wash the beads three times with 1 mL of ice-cold Binding/Wash Buffer.

-

-

Binding of Kinases:

-

Add the clarified cell lysate to the equilibrated beads. A typical starting point is 1-2 mg of total protein per 50 µL of bead slurry.

-

Incubate the mixture on an end-over-end rotator for 2-4 hours at 4°C to allow for kinase binding.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove and discard the supernatant (flow-through).

-

Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. After the final wash, carefully remove all residual buffer.

-

-

Elution:

-

Add 2-3 bead volumes of Elution Buffer to the washed beads.

-

Incubate for 5-10 minutes at room temperature with gentle agitation.

-

Centrifuge at 1,000 x g for 1 minute and carefully collect the supernatant containing the eluted kinases.

-

If using a low pH elution buffer, immediately neutralize the eluate by adding Neutralization Buffer (approximately 10-15% of the elution volume).

-

Repeat the elution step for a second, smaller volume to maximize recovery.

-

-

Downstream Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and silver staining or prepared for mass spectrometry-based identification and quantification.

-

Visualizations

Below are diagrams illustrating the experimental workflow and a key signaling pathway that can be investigated using this compound.

Affinity purification workflow using CTX-0294885.

References

- 1. CTX-0294885 | TargetMol [targetmol.com]

- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

Application Notes and Protocols: The Use of CTX-0294885 Hydrochloride in MDA-MB-231 Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of CTX-0294885 hydrochloride, a potent and selective FAK (Focal Adhesion Kinase) inhibitor, in the context of MDA-MB-231 triple-negative breast cancer cells. The protocols detailed below are based on established research and are intended to serve as a foundational methodology for investigating the anti-tumor effects of this compound.

Introduction

This compound is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival. In many cancers, including triple-negative breast cancer, FAK is overexpressed and its activity is heightened, contributing to tumor progression and metastasis. The MDA-MB-231 cell line, a well-established model for triple-negative breast cancer, exhibits high levels of FAK activity, making it an ideal system for studying the efficacy of FAK inhibitors like this compound. This document outlines the effects of this compound on MDA-MB-231 cells and provides detailed protocols for key experiments.

Mechanism of Action

This compound exerts its effects by inhibiting the autophosphorylation of FAK at the Tyrosine 397 (Y397) site. This phosphorylation event is a crucial step in the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src. By blocking this initial step, this compound effectively disrupts the downstream signaling cascades that promote cancer cell survival and motility, including the PI3K/Akt and MAPK/ERK pathways. The inhibition of these pathways ultimately leads to reduced cell viability, decreased cell migration, and the induction of apoptosis.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on MDA-MB-231 cells.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Viability) | 2.5 µM | MDA-MB-231 | |

| IC50 (FAK Y397 Phosphorylation) | 0.1 µM | MDA-MB-231 |

Table 2: Effect of this compound on Cell Migration

| Treatment | Migration Inhibition (%) | Time Point | Cell Line | Reference |

| 1 µM CTX-0294885 | ~50% | 24 hours | MDA-MB-231 | |

| 5 µM CTX-0294885 | ~85% | 24 hours | MDA-MB-231 |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

This protocol determines the concentration of this compound that inhibits cell metabolic activity by 50% (IC50).

Caption: Workflow for the MTS cell viability assay.

Materials:

-

MDA-MB-231 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Plate reader

Procedure:

-

Seed 5,000 MDA-MB-231 cells per well in a 96-well plate and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours, or until a distinct color change is observed.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blotting for FAK Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on FAK autophosphorylation at Y397.

Materials:

-

MDA-MB-231 cells

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-FAK (Y397), anti-total FAK, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5 µM) for a specified time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample and separate using SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-FAK Y397) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash again and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total FAK and a loading control like GAPDH to ensure equal protein loading.

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol evaluates the effect of this compound on the migratory capacity of MDA-MB-231 cells.

Caption: Workflow for the wound healing (scratch) assay.

Materials:

-

MDA-MB-231 cells

-

6-well cell culture plates

-

Sterile 200 µL pipette tips

-

This compound

-

Culture medium with reduced serum (e.g., 1% FBS) to minimize proliferation

-

Microscope with a camera

Procedure:

-

Seed MDA-MB-231 cells in 6-well plates and allow them to grow to a fully confluent monolayer.

-

Using a sterile 200 µL pipette tip, create a straight scratch down the center of each well.

-

Gently wash the wells twice with PBS to remove any detached cells.

-

Add fresh, low-serum medium containing the desired concentrations of this compound or vehicle control.

-

Immediately capture images of the scratch in predefined locations for each well (Time 0).

-

Incubate the plates for 24 hours at 37°C and 5% CO2.

-

After 24 hours, capture images of the exact same locations as at Time 0.

-

Measure the area of the scratch at both time points using software like ImageJ.

-

Calculate the percentage of wound closure to quantify cell migration and compare the treated samples to the control.

Application Notes and Protocols for CTX-0294885 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor.[1][2][3] To date, its primary application in research has been as an affinity reagent for the enrichment and identification of kinases from cell lysates in mass spectrometry-based kinome profiling studies.[4][5][6] While it has demonstrated inhibitory activity against a wide range of kinases in biochemical assays, including all members of the AKT family, specific dosage recommendations and detailed protocols for its use as a soluble inhibitor in cell culture are not yet established in the public domain.[1][2] This document provides a summary of the known biochemical data for this compound and outlines a general protocol for researchers to empirically determine the optimal dosage for their specific cell culture applications.

Introduction to this compound

This compound is a bisanilino pyrimidine derivative that has been characterized as a broad-spectrum kinase inhibitor.[4] Its main documented use is as a tool for chemical proteomics, where it is immobilized on beads to capture and identify a large number of kinases from cell lines such as the human breast cancer cell line MDA-MB-231.[4][5] In such studies, it successfully captured 235 protein kinases, including all members of the AKT family.[1][2]

Mechanism of Action

This compound functions by binding to the ATP-binding pocket of a wide array of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This broad-spectrum activity makes it a powerful tool for studying complex signaling networks. However, this lack of specificity also necessitates careful experimental design and interpretation of results when used in a cellular context.

Known Kinase Targets

In vitro kinase assays have demonstrated the inhibitory activity of CTX-0294885 against several kinases at nanomolar concentrations. The table below summarizes the reported IC₅₀ values for a selection of kinases. It is important to note that these values are from cell-free enzymatic assays and may not directly translate to effective concentrations in intact cells due to factors such as cell permeability, off-target effects, and cellular metabolism.

| Kinase Target | IC₅₀ (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora kinase A | 18 |

| JAK3 | 28 |

| Data sourced from Cayman Chemical product information sheet.[2] |

Recommended Protocol for Determining Optimal Cell Culture Dosage

As there is no established dosage for this compound in cell culture, a systematic approach is required to determine the effective and non-toxic concentration range for any given cell line and experimental endpoint. The following protocol provides a general framework for this determination.

Preparation of Stock Solutions

Proper preparation and storage of the inhibitor stock solution are critical for obtaining reproducible results.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Based on solubility information from suppliers, CTX-0294885 is soluble in DMSO.[3] Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in sterile DMSO.

-

Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage. Consult the manufacturer's data sheet for specific storage recommendations.

Determination of Cytotoxicity (Dose-Response Curve)

A crucial first step is to determine the concentration range of this compound that is tolerated by the cells of interest. This is typically achieved by performing a cytotoxicity assay.

Experimental Workflow for Cytotoxicity Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 6. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

Application Notes and Protocols: CTX-0294885 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum kinase inhibitor. It has been utilized as a valuable tool in chemical proteomics for kinome profiling and has demonstrated the ability to bind to a wide array of kinases, including all members of the AKT family.[1][2] These characteristics make it a significant compound for research in areas such as oncology, inflammation, and diabetes.[1][2] This document provides detailed protocols for the reconstitution, storage, and handling of this compound to ensure its optimal performance and stability in experimental settings.

Data Presentation

Solubility Data

This compound exhibits solubility in various organic solvents. It is crucial to use high-purity, anhydrous solvents to achieve the concentrations listed below. Note that solubility can be affected by the purity of the solvent, temperature, and sonication.

| Solvent | Concentration | Remarks |

| DMSO (Dimethyl Sulfoxide) | ≥ 88 mg/mL (≥ 200.94 mM) | Use of fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[3] |

| 55 mg/mL (125.59 mM) | Sonication may be required to achieve complete dissolution.[4] | |

| 20 mg/mL | - | |

| DMF (Dimethylformamide) | 20 mg/mL | - |

| Ethanol | 0.1 mg/mL | Limited solubility. |

| Water | Insoluble | - |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - |

In Vivo Formulation Solubility

For animal studies, specific formulations are required to ensure bioavailability and minimize toxicity. The following formulations have been reported to yield clear solutions. It is recommended to prepare these solutions fresh for each experiment.

| Formulation | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 5.71 mM) |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.71 mM) |

Storage and Stability

Proper storage of this compound is critical to maintain its chemical integrity and biological activity.

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | Store protected from light and moisture. |